Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate is a chemical compound with the molecular formula C16H21NO3 . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
Piperidones, which include this compound, serve as precursors to the piperidine ring, a common structure in many alkaloid natural products and drug candidates . The synthesis of position isomeric piperidones and their derivatives has been a focus of considerable research efforts .Molecular Structure Analysis
The molecular structure of this compound is constructed around a central oxopyridazinyl ring . This ring is connected to an ethyl-acetate group at the nitrogen atom closest to the carbonyl group, and benzyl groups second furthest and furthest from the carbonyl group, respectively .Physical and Chemical Properties Analysis
This compound has a molecular weight of 275.34. The boiling point and other physical properties are not specified in the available resources .Scientific Research Applications
Molecular and Crystal Structures : This compound is used in the study of molecular and crystal structures. Its derivatives are model compounds for studying the influence of hydrogen bonds on molecule conformation and packing in crystals (Kuleshova & Khrustalev, 2000).
Chiral Building Blocks in Alkaloid Synthesis : Ethyl (E)-4-[benzyl-(3-oxobutyl)amino]but-2-enoate, a related compound, is utilized in asymmetric intramolecular Michael reactions to create chiral building blocks for enantioselective alkaloid synthesis (Hirai, Terada, Yamazaki & Momose, 1992).
Synthesis and Antimicrobial Activity : Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, a related compound, synthesized by Knoevenagel condensation, demonstrates antimicrobial activity. This compound's structure and activity are characterized by spectroscopy and X-ray diffraction studies (Kariyappa, Shivalingegowda, Achutha & Krishnappagowda, 2016).
Multi-Component Chemical Synthesis : In a study on the five-component reaction of ethyl 2-[(2-oxopropyl)sulfanyl]acetate, the synthesis of novel compounds through a tandem Mannich-enamine-substitution sequence was demonstrated. This methodology possibly involves derivatives of Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate (Raja & Perumal, 2006).
Anti-Acetylcholinesterase Activity : Derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, closely related to this compound, were synthesized and evaluated for their anti-acetylcholinesterase activity. Such studies are important for understanding the potential medical applications of these compounds (Sugimoto et al., 1990).
Properties
IUPAC Name |
ethyl 2-(1-benzyl-2-oxopiperidin-4-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-2-20-16(19)11-14-8-9-17(15(18)10-14)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIHKSWIKSZMGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCN(C(=O)C1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678095 |
Source
|
Record name | Ethyl (1-benzyl-2-oxopiperidin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198285-41-4 |
Source
|
Record name | Ethyl (1-benzyl-2-oxopiperidin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.